BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Analgesic Properties of
Dual Enkephalinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RB 101

cat. No.: B15579208

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of dual enkephalinase inhibitors (DENKISs),
a promising class of analgesics that leverage the body's endogenous pain-control mechanisms.
It details their mechanism of action, the underlying signaling pathways, quantitative efficacy
data for key compounds, and the experimental protocols used for their evaluation.

Introduction: The Endogenous Opioid System

The endogenous opioid system is a critical component of the body's natural pain modulation
circuitry. This system comprises opioid receptors (mu, delta, and kappa) and their endogenous
ligands, the opioid peptides (enkephalins, endorphins, and dynorphins).[1][2] Enkephalins, in
particular, play a pivotal role in regulating nociception.[3] However, their analgesic effect is
transient due to rapid degradation in the synaptic cleft by two key ectoenzymes: neprilysin
(NEP, also known as neutral endopeptidase) and aminopeptidase N (APN).[4][5]

Dual enkephalinase inhibitors (DENKIS) represent a sophisticated therapeutic strategy
designed to prevent the breakdown of endogenous enkephalins.[6][7] By simultaneously
inhibiting both NEP and APN, DENKIs increase the local concentration and prolong the half-life
of enkephalins at their sites of release.[5][6] This enhances and sustains the activation of opioid
receptors, leading to a potent analgesic effect. This approach offers a potential alternative to
conventional opioid agonists, with the prospect of a better safety profile, including reduced
tolerance, dependence, and respiratory depression.[7][8][9]
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Mechanism of Action and Signaling Pathways
Dual Enzyme Inhibition

The primary mechanism of DENKISs is the simultaneous inhibition of the two principal
enkephalin-degrading enzymes.

o Neprilysin (NEP): A neutral endopeptidase that cleaves the Gly3-Phe4 bond of enkephalins.
o Aminopeptidase N (APN): An aminopeptidase that removes the N-terminal Tyrl residue.

By blocking both enzymes, DENKIs effectively protect the entire enkephalin molecule, leading
to a significant increase in its bioavailability and physiological actions.[5][6] This dual inhibition
IS critical for achieving a robust analgesic response, as inhibiting only one enzyme allows the
other to continue degrading the peptides.
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Figure 1: Mechanism of Action of Dual Enkephalinase Inhibitors (DENKIs)
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Figure 1: Mechanism of Action of DENKIs.

Opioid Receptor Signaling

Enkephalins preferentially bind to delta (&) and mu (u) opioid receptors, which are class A G-
protein-coupled receptors (GPCRs).[1][2] The binding of enkephalins to these receptors
initiates a downstream signaling cascade that ultimately reduces neuronal excitability and
inhibits pain signal transmission.[10][11]

The key steps in the signaling pathway are:

o G-Protein Activation: Ligand binding causes a conformational change in the receptor,
activating the associated inhibitory G-protein (Gi/0).[2]

» Dissociation: The Gi/o protein dissociates into its Gai/o and Gy subunits.[1]
e Downstream Effects:

o The Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[2]

o The Gy subunit directly inhibits presynaptic voltage-gated calcium (Ca2*) channels,
reducing neurotransmitter release (e.g., glutamate, substance P). It also activates
postsynaptic G-protein-gated inwardly rectifying potassium (K*) channels (GIRKS),
causing potassium efflux and hyperpolarization of the neuron.[2]

Together, these actions decrease the transmission of nociceptive signals, resulting in
analgesia.
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Figure 2: Enkephalin-Mediated Opioid Receptor Signaling
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Figure 2: Enkephalin-Mediated Opioid Receptor Signaling.

Key Dual Enkephalinase Inhibitors and Quantitative
Data

Several DENKIs have been developed and characterized. The following tables summarize their
inhibitory potencies and analgesic efficacy in preclinical models.

Kelatorphan
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Kelatorphan is a potent, early-generation inhibitor of multiple enkephalin-degrading enzymes.
[12][13] It has been instrumental in validating the DENKI concept.

Table 1: Inhibitory Potency of Kelatorphan

Enzyme Ki (Inhibition Constant)
Enkephalinase (NEP) 1.4 nM[12]
Dipeptidylaminopeptidase 2.0 nM[12]
Aminopeptidase (APN) 7 uM[12]

Table 2: Analgesic Efficacy of Kelatorphan
(Mouse Model)

Test Condition Metric (ED50)

[Met®]enkephalin + Kelatorphan (50 ug, i.c.v.) ~10 ng (50,000x potentiation)[12]

Kelatorphan alone (i.v., normal rats, vocalization

Potent effects at 2.5 mg/kg[14][15
threshold) okgl141L15]

Kelatorphan alone (i.v., arthritic rats, )
o 244% increase at 2.5 mg/kg[14][15]
vocalization threshold)

RB-101

RB-101 is a systemically active prodrug that, after crossing the blood-brain barrier, cleaves at
its disulfide bond to release two separate inhibitors for NEP and APN.[8] This compound has
shown analgesic, anxiolytic, and antidepressant effects without causing significant tolerance or
dependence.[8]
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Table 3: Efficacy of RB-101 (Rat Model)

Effect

Observation

Extracellular Met-enkephalin levels (Nucleus

Accumbens)

Dose-dependent, long-lasting increase (210
min)[16]

Motor Activity

Increased for 210 min post-injection[16]

Antinociceptive Tolerance

Does not induce tolerance or cross-tolerance

with morphine[17]

PL265 and PL37

PL265 and PL37 are next-generation DENKIs, with PL265 being noted for its oral activity and
peripheral action.[18][19] This peripheral restriction is advantageous for minimizing central

nervous system side effects.

Table 4: Efficacy of PL265 and PL37 (Rodent
Models)

Compound & Model

Dose & Effect

PL265 in Cancer-Induced Bone Pain (Mouse)

Orally active, counteracts thermal hyperalgesia

via peripheral opioid receptors.[18]

PL265 in Neuropathic Pain (Mouse, PSNL

model)

50 mg/kg (oral) reduces thermal hyperalgesia

and mechanical allodynia.[19]

PL265 in Corneal Pain (Mouse)

10 mM (topical) reduces mechanical and

chemical hypersensitivity.[20]

PL37 in Migraine Model (Rat)

Oral or IV administration effectively inhibits
periorbital hypersensitivity via peripheral delta-

opioid receptors.[21]

Opiorphin

Opiorphin is a naturally occurring human pentapeptide (GIn-Arg-Phe-Ser-Arg) isolated from

saliva that acts as a potent DENKI.[4][22][23]
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Table 5: Efficacy of Opiorphin (Rat Models)

Test Dose & Effect

1 mg/kg shows pain-suppressive potency as

Pin-Pain Test (Mechanical) ) )
effective as morphine at 6 mg/kg.[23]

Induces analgesia preferentially via mu-opioid

Formalin Test (Chemical)
pathways.[9]

At equi-analgesic doses to morphine, does not
Side Effect Profile induce significant abuse liability, tolerance, or

anti-peristalsis.[9]

Key Experimental Protocols

The analgesic properties of DENKIs are evaluated using a battery of standardized preclinical

pain models.

Formalin Test

This test assesses nociceptive responses to a persistent, localized inflammatory stimulus. It is
particularly useful as it has two distinct phases, allowing for the differentiation of analgesic
mechanisms.[24][25]

e Phase | (Early Phase, 0-5 min): An acute, neurogenic pain resulting from direct C-fiber

activation by formalin.[24][25]

e Phase Il (Late Phase, 15-40 min): A tonic, inflammatory pain involving a combination of
peripheral inflammation and central sensitization in the dorsal horn.[24][25]
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Figure 3: Experimental Workflow for the Formalin Test.

Protocol Outline:

o Acclimatization: Animals (mice or rats) are placed in a transparent observation chamber for
at least 30 minutes to acclimate.

e Administration: The test compound (DENKI) or vehicle is administered (e.g., orally, i.p., i.v.)
at a predetermined time before the test.
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» Formalin Injection: A small volume (e.g., 20-50 pL) of dilute formalin (1-5%) is injected
subcutaneously into the plantar surface of a hind paw.[25][26]

e Observation: The animal's behavior is immediately recorded. The cumulative time spent
licking, biting, or flinching the injected paw is quantified for Phase | (typically 0-5 minutes)
and Phase Il (typically 15-40 minutes).[27]

e Analysis: The total duration of nociceptive behavior in each phase is compared between the
drug-treated and control groups to determine analgesic efficacy.

Von Frey Test for Mechanical Allodynia

This assay measures the withdrawal threshold to a non-painful mechanical stimulus, a key
indicator of neuropathic pain.[28] It uses calibrated monofilaments that exert a specific force
when bent.

Protocol Outline (Up-Down Method):

Acclimatization: Animals are placed in enclosures with a wire mesh floor, allowing access to

the paws from below, and are left to acclimate.[29]

o Filament Application: Beginning with a flament near the expected threshold, the filament is
applied perpendicularly to the plantar surface of the hind paw until it just buckles.[28][30] A
positive response is a sharp withdrawal of the paw.

e Up-Down Procedure:
o If there is a positive response, the next weaker filament is used.
o If there is no response, the next stronger filament is used.[30]

e Threshold Calculation: The pattern of positive and negative responses is recorded. After the
first crossover in response, 4-6 more stimuli are applied. The 50% paw withdrawal threshold
(the force at which the animal has a 50% probability of withdrawing its paw) is then
calculated using a statistical formula.[30]
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Figure 4: Experimental Workflow for the Von Frey Test (Up-Down Method)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15579208?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579208?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

» 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]
e 3. mdpi.com [mdpi.com]

e 4. Opiorphin - Wikipedia [en.wikipedia.org]

o 5. researchgate.net [researchgate.net]

e 6. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible
therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nim.nih.gov]

» 7. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - ProQuest
[proquest.com]

¢ 8. RB-101 - Wikipedia [en.wikipedia.org]

¢ 9. Systemically active human opiorphin is a potent yet non-addictive analgesic without drug
tolerance effects - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Redirecting [linkinghub.elsevier.com]
e 11. researchgate.net [researchgate.net]

e 12. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin
degrading enzymes - PubMed [pubmed.ncbi.nim.nih.gov]

» 13. Kelatorphan: a full inhibitor of enkephalin degrading enzymes. Biochemical and
pharmacological properties, regional distribution of enkephalinase in rat brain by use of a
tritiated derivative - PubMed [pubmed.ncbi.nim.nih.gov]

e 14, Potent antinociceptive effects of kelatorphan (a highly efficient inhibitor of multiple
enkephalin-degrading enzymes) systemically administered in normal and arthritic rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 15. Potent antinociceptive effects of Kelatorphan (a highly efficient inhibitor of multiple
enkephalin-degrading enzymes) systemically administered in normal and arthritic rats |
ColLab [colab.ws]

e 16. The dual peptidase inhibitor RB101 induces a long-lasting increase in the extracellular
level of Met-enkephalin-like material in the nucleus accumbens of freely moving rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 17. researchgate.net [researchgate.net]

» 18. Synergistic combinations of the dual enkephalinase inhibitor PL265 given orally with
various analgesic compounds acting on different targets, in a murine model of cancer-

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9411393/
https://www.ncbi.nlm.nih.gov/books/NBK546642/
https://www.mdpi.com/2218-273X/14/8/926
https://en.wikipedia.org/wiki/Opiorphin
https://www.researchgate.net/figure/Mechanism-of-action-of-dual-enkephalinase-inhibitors-DENKIs-The-inhibition-of-the_fig1_353825766
https://pubmed.ncbi.nlm.nih.gov/34378790/
https://pubmed.ncbi.nlm.nih.gov/34378790/
https://www.proquest.com/openview/991caf5f94006f141bf2937b75dd0510/1.pdf?pq-origsite=gscholar&cbl=4402921
https://www.proquest.com/openview/991caf5f94006f141bf2937b75dd0510/1.pdf?pq-origsite=gscholar&cbl=4402921
https://en.wikipedia.org/wiki/RB-101
https://pubmed.ncbi.nlm.nih.gov/20814077/
https://pubmed.ncbi.nlm.nih.gov/20814077/
https://linkinghub.elsevier.com/retrieve/pii/S1877117322000795
https://www.researchgate.net/figure/The-signaling-pathways-mediated-by-opioids-and-opioid-receptors-a-Two-downstream_fig3_396506660
https://pubmed.ncbi.nlm.nih.gov/6386492/
https://pubmed.ncbi.nlm.nih.gov/6386492/
https://pubmed.ncbi.nlm.nih.gov/3839056/
https://pubmed.ncbi.nlm.nih.gov/3839056/
https://pubmed.ncbi.nlm.nih.gov/3839056/
https://pubmed.ncbi.nlm.nih.gov/2790459/
https://pubmed.ncbi.nlm.nih.gov/2790459/
https://pubmed.ncbi.nlm.nih.gov/2790459/
https://colab.ws/articles/10.1016%2F0006-8993%2889%2990974-8
https://colab.ws/articles/10.1016%2F0006-8993%2889%2990974-8
https://colab.ws/articles/10.1016%2F0006-8993%2889%2990974-8
https://pubmed.ncbi.nlm.nih.gov/8752139/
https://pubmed.ncbi.nlm.nih.gov/8752139/
https://pubmed.ncbi.nlm.nih.gov/8752139/
https://www.researchgate.net/publication/11311564_RB101S_a_dual_inhibitor_of_enkephalinases_does_not_induce_antinociceptive_tolerance_or_cross-tolerance_with_morphine_a_c-Fos_study_at_the_spinal_level
https://pubmed.ncbi.nlm.nih.gov/28850427/
https://pubmed.ncbi.nlm.nih.gov/28850427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]

e 19. Preventive and alleviative effects of the dual enkephalinase inhibitor (Denki) PL265 in a
murine model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

e 20. Dual enkephalinase inhibitor PL265: a novel topical treatment to alleviate corneal pain
and inflammation - PubMed [pubmed.ncbi.nim.nih.gov]

o 21. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by
activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nim.nih.gov]

e 22. Opiorphin, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]

e 23. Human Opiorphin, a natural antinociceptive modulator of opioid-dependent pathways -
PMC [pmc.ncbi.nlm.nih.gov]

e 24. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nim.nih.gov]

e 25. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 26. criver.com [criver.com]
e 27. meliordiscovery.com [meliordiscovery.com]
o 28. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

e 29. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC
[pmc.ncbi.nlm.nih.gov]

o 30. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Analgesic Properties of Dual
Enkephalinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579208#analgesic-properties-of-dual-
enkephalinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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